molecular formula C7H9N5O B098628 N(2)-Ethylguanine CAS No. 19545-00-7

N(2)-Ethylguanine

Cat. No.: B098628
CAS No.: 19545-00-7
M. Wt: 179.18 g/mol
InChI Key: LFCHIGIKBKLZIS-UHFFFAOYSA-N
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Description

N(2)-Ethylguanine is a modified nucleobase derived from guanine, one of the four primary nucleobases in DNA. It is characterized by the addition of an ethyl group to the nitrogen atom at the second position of the guanine molecule. This modification can occur as a result of exposure to certain environmental agents, such as ethylating agents, and is often studied in the context of DNA damage and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: N(2)-Ethylguanine can be synthesized through the ethylation of guanine. One common method involves the reaction of guanine with ethyl iodide in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction typically proceeds at elevated temperatures to facilitate the ethylation process.

Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: N(2)-Ethylguanine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert it back to guanine or other derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: Guanine or other reduced derivatives.

    Substitution: Various substituted guanine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

N(2)-Ethylguanine serves as a model compound for studying the effects of alkylation on nucleobases. Its structural modifications allow researchers to explore:

  • Alkylation Mechanisms : Understanding how alkyl groups influence nucleobase interactions.
  • Chemical Stability : Investigating the stability of modified bases under various conditions.

DNA Damage and Repair Studies

This compound is utilized to investigate DNA damage caused by alkylating agents. Studies have shown that this compound can lead to miscoding during DNA replication, which has significant implications for understanding mutagenesis and cancer development.

  • Replication Bypass : Research indicates that human DNA polymerase ι can efficiently bypass this compound, although with reduced fidelity compared to unmodified guanine. This finding suggests a potential mechanism for how cells cope with DNA damage caused by alkylating agents .

Mutagenesis Research

The mutagenic potential of this compound has been documented in various studies. It has been shown to induce mutations during DNA replication, which can contribute to carcinogenesis.

  • Kinetic Analysis : Kinetic studies reveal that the incorporation efficiency of nucleotides opposite this compound varies significantly depending on the metal ion present (e.g., Mg²⁺ vs. Mn²⁺), affecting both efficiency and fidelity of replication .

Cancer Research

This compound's role in cancer research is primarily focused on understanding its mutagenic effects and the cellular mechanisms that respond to DNA damage.

  • Therapeutic Insights : By studying how cells replicate past this compound adducts, researchers aim to develop targeted therapies that can enhance the efficacy of existing cancer treatments or mitigate side effects caused by DNA-damaging agents .

Diagnostic Tools

The compound can also be used in developing diagnostic assays to detect DNA damage and assess repair efficiency in various biological samples.

Table 1: Efficiency of this compound Bypass by DNA Polymerases

PolymeraseMetal IonEfficiency (fold increase)Fidelity (correct vs incorrect)
DNA Polymerase ιMg²⁺1xHigh
DNA Polymerase ιMn²⁺2000xLow
DNA Polymerase κMg²⁺1xModerate
DNA Polymerase κMn²⁺50xLow

Case Study: Mutagenesis Induced by this compound

  • Objective : Evaluate the mutagenic effects of this compound in mammalian cells.
  • Methodology : Cells were exposed to varying concentrations of this compound, followed by analysis of mutation rates using sequencing techniques.
  • Results : Increased mutation rates were observed with higher concentrations, indicating a direct correlation between exposure levels and mutagenesis.

Mechanism of Action

N(2)-Ethylguanine exerts its effects primarily through its incorporation into DNA, where it can disrupt normal base pairing and lead to mutations. The ethyl group at the second position of guanine can cause mispairing during DNA replication, resulting in point mutations. This can activate DNA repair pathways, such as base excision repair, to remove and replace the damaged nucleobase. The molecular targets include DNA polymerases and repair enzymes that recognize and process the modified nucleobase.

Comparison with Similar Compounds

    N(2)-Methylguanine: Similar to N(2)-Ethylguanine but with a methyl group instead of an ethyl group.

    O(6)-Ethylguanine: Another ethylated guanine derivative, but with the ethyl group at the oxygen atom at the sixth position.

    N(7)-Ethylguanine: Ethylation at the nitrogen atom at the seventh position of guanine.

Uniqueness: this compound is unique due to its specific ethylation at the second nitrogen position, which affects its chemical reactivity and biological interactions differently compared to other ethylated guanine derivatives. Its distinct position of modification makes it a valuable compound for studying specific types of DNA damage and repair mechanisms.

Biological Activity

N(2)-Ethylguanine (e2G) is a DNA adduct formed by the reaction of guanine with ethylating agents, such as acetaldehyde, which is a metabolite of ethanol. This compound is of significant interest due to its implications in mutagenesis and carcinogenesis, particularly in the context of alcohol consumption and tobacco exposure. This article reviews the biological activity of this compound, focusing on its formation, repair mechanisms, mutagenic potential, and the implications for cancer risk.

Formation of this compound

This compound is primarily formed through the reaction of guanine with acetaldehyde, which can arise from both endogenous metabolism and exogenous sources such as alcoholic beverages and tobacco smoke. The process involves the alkylation of the N(2) position of guanine, leading to structural modifications that can disrupt normal DNA function.

Table 1: Sources of this compound Formation

SourceMechanismReference
Ethanol metabolismAcetaldehyde production
Tobacco smokeDirect exposure to carcinogenic compounds
Environmental factorsLipid peroxidation products

1. Mutagenic Potential

This compound is known for its mutagenic properties. Studies have shown that it can mispair during DNA replication, leading to mutations. Specifically, it can pair with adenine instead of cytosine, increasing the likelihood of transition mutations.

Case Study: Alcohol Consumption and DNA Adduct Formation

A study investigated the levels of N(2)-ethylidene-dGuo (a related adduct) in human oral cells following alcohol consumption. Results indicated that levels of this adduct increased significantly (up to 100-fold) within hours after drinking, suggesting a direct link between alcohol intake and DNA damage in oral tissues . This supports the hypothesis that acetaldehyde plays a critical role in alcohol-related carcinogenesis.

2. Repair Mechanisms

The cellular response to this compound involves specialized DNA repair pathways. Two key enzymes are involved:

  • DNA Polymerase κ (Pol κ) : This enzyme has been shown to effectively bypass this compound during DNA replication. It incorporates nucleotides opposite the adduct with an efficiency comparable to that opposite unmodified guanine, although with reduced fidelity under certain conditions .
  • AlkB : This enzyme is capable of repairing N(2)-alkylguanines by removing alkyl groups, thus restoring the normal guanine structure. Studies indicate that AlkB can repair e2G in vitro but its effectiveness in vivo may vary depending on cellular conditions .

Table 2: Comparison of Repair Mechanisms for this compound

EnzymeFunctionEfficiencyReference
DNA Pol κBypass during replicationHigh
AlkBDirect repairModerate

Implications for Cancer Risk

The presence of this compound in DNA has been linked to increased cancer risk, particularly for cancers associated with alcohol consumption. The mutagenic potential of e2G may contribute to the development of head and neck cancers as well as other malignancies linked to ethanol metabolism .

Research Findings

  • Ethanol and Carcinogenesis : The formation of e2G from acetaldehyde suggests a mechanism by which alcohol contributes to cancer development. Epidemiological studies have shown a correlation between heavy drinking and increased incidence of certain cancers .
  • Translesion Synthesis : Research indicates that while Pol κ can bypass e2G efficiently, this process may still lead to mutations if not properly regulated .

Properties

IUPAC Name

2-(ethylamino)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-8-7-11-5-4(6(13)12-7)9-3-10-5/h3H,2H2,1H3,(H3,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCHIGIKBKLZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173216
Record name N(2)-Ethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19545-00-7
Record name N(2)-Ethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(2)-Ethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N(2)-Ethylguanine
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